molecular formula C19H13F2N3O4S B2990037 N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941899-01-0

N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2990037
CAS RN: 941899-01-0
M. Wt: 417.39
InChI Key: FPWAEWZIIQFWSO-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . The compound has a complex structure with multiple functional groups, including a benzothiazole ring, a benzo[d][1,3]dioxole ring, and a carboxamide group .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The compound is an orange-red solid . Its melting point is between 72-74°C . The compound’s 1H-NMR, 13C-NMR, and FT-IR spectra provide information about its physical and chemical properties .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. The presence of the thiazol-2-yl group in the compound suggests it may act by blocking the biosynthesis of certain bacterial lipids or through other mechanisms against various bacterial species . This could be particularly useful in the development of new antibiotics to combat drug-resistant pathogens.

Anticancer Potential

Compounds with similar structures have shown promise as antiproliferative agents. The difluorophenyl group, in conjunction with the thiazole moiety, may interact with cancer cell lines, potentially inhibiting topoisomerase I, a key enzyme in DNA replication . This indicates a potential application in cancer research, particularly in the design of new chemotherapeutic agents.

Enzyme Inhibition

The molecular structure of this compound suggests it could serve as an inhibitor for various enzymes. For instance, it may exhibit weak COX-1 inhibitory activity, which is significant in the development of anti-inflammatory drugs . This application could extend to the study of pain management and the reduction of inflammation in diseases such as arthritis.

Molecular Docking Studies

The compound’s structure is suitable for molecular docking studies to explore its binding affinity with different receptors . This application is crucial in drug discovery, allowing researchers to predict the interaction between the compound and target proteins, thereby facilitating the design of more effective drugs.

Future Directions

The future directions for research on this compound could involve further exploration of its anti-tubercular activity and potential applications in medicinal chemistry . Additionally, the development of new methods for the synthesis of benzothiazole derivatives could be a promising area of research .

properties

IUPAC Name

N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O4S/c20-13-3-2-11(6-14(13)21)22-17(25)7-12-8-29-19(23-12)24-18(26)10-1-4-15-16(5-10)28-9-27-15/h1-6,8H,7,9H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWAEWZIIQFWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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